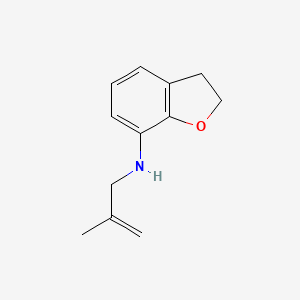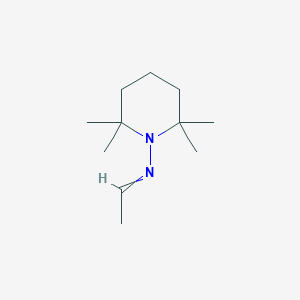![molecular formula C18H27N3O3S B14587876 N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide CAS No. 61486-44-0](/img/structure/B14587876.png)
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butyl group, a cyano group, and a sulfonyl amine group attached to a hexanamide backbone. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amidation: Finally, the cyano group is introduced, and the compound is converted to the desired hexanamide structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
作用机制
The mechanism of action of N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The sulfonyl amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano group can participate in nucleophilic addition reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-Cyanoacetamides: These compounds share the cyanoacetamide structure and are used in the synthesis of heterocyclic compounds.
Sulfonyl Amines: Compounds with sulfonyl amine groups are known for their biological activity and are used in pharmaceuticals.
Hexanamides: These compounds have a similar hexanamide backbone and are used in various chemical syntheses.
Uniqueness
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various industrial and research applications.
属性
CAS 编号 |
61486-44-0 |
|---|---|
分子式 |
C18H27N3O3S |
分子量 |
365.5 g/mol |
IUPAC 名称 |
N-butyl-6-cyano-2-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C18H27N3O3S/c1-3-4-14-20-18(22)17(8-6-5-7-13-19)21-25(23,24)16-11-9-15(2)10-12-16/h9-12,17,21H,3-8,14H2,1-2H3,(H,20,22) |
InChI 键 |
AQSPQOPXCNNMRP-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C(CCCCC#N)NS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

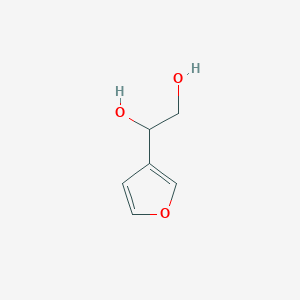
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
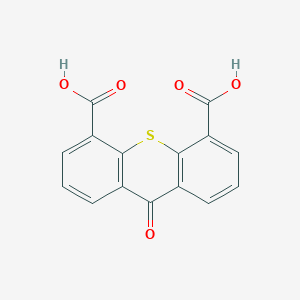
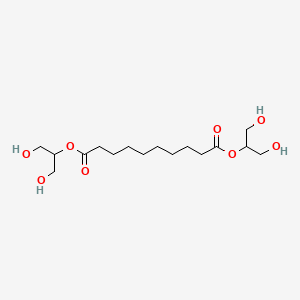
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
